![molecular formula C25H21ClN2 B2787003 3-[(3-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole CAS No. 618406-81-8](/img/structure/B2787003.png)
3-[(3-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
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Overview
Description
Indole derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal and analgesic activity .
Synthesis Analysis
Indole derivatives can be synthesized through various methods. For instance, a novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction .Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For instance, quinoline derivatives, which are similar to indole, can inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. For example, Clomazone, an agricultural herbicide that consists of a 2-chlorobenzyl group bound to a N-O heterocycle called isoxazolidinone, is a white solid .Scientific Research Applications
Synthesis and Structural Analysis
- Novel indole derivatives, including variants similar to the compound , have been synthesized and characterized using spectroscopic methods like NMR, FT-IR, and UV-Visible techniques. The structural analysis through X-ray diffraction (XRD) helps in evaluating bond angles, lengths, and specific space groups. These studies also involve density functional theory (DFT) for optimized geometry and molecular electrostatic potential analysis, providing insights into potential high-tech applications, including nonlinear optical (NLO) properties (Tariq et al., 2020).
Antimicrobial and Antifungal Activity
- Bis-indole derivatives, structurally similar to the compound of interest, show significant antimicrobial and antifungal activities. They have been tested against bacteria like S. aureus and E. coli, displaying more antibacterial activity compared to standard drugs like Ampicillin (Shaikh et al., 2018).
Synthesis Applications
- 3-[(3-Chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole and related compounds have multiple synthesis applications. For example, they can be starting materials for the preparation of diverse chemical structures like 3-heteroarylindoles or 3-heteroaroylindoles, showcasing their versatility in synthetic chemistry (Slaett et al., 2005).
Photophysical Properties
- Indole derivatives are of interest due to their photophysical properties. Studies involve the synthesis of novel indole-based compounds and the investigation of their fluorescence and electrochemical properties. These properties make them suitable for applications as organic fluorescent materials or semiconductors (Sravanthi & Manju, 2015).
Catalytic Applications
- Indole-based compounds are being explored as catalysts. For instance, studies have been conducted using 3-chlorophenylboronic acid, a structurally related compound, as a catalyst for synthesizing 3-aminoalkylated indoles. This demonstrates the potential of these compounds in catalyzing organic transformations (Goswami et al., 2013).
Antioxidant Properties
- Research into the antioxidant properties of indole derivatives has been conducted, with findings indicating considerable activity in standard antioxidant evaluation methods. This opens possibilities for the development of new antioxidant agents based on indole structures (Gopi & Dhanaraju, 2020).
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , playing a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . For instance, some indole derivatives have shown neuroprotective effects and can prevent neuronal cell death induced by the PI3-kinase pathway .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Some indole derivatives have been found to act as neuroprotectants, preventing neuronal cell death . They also show various biologically vital properties .
Safety and Hazards
Future Directions
Indole derivatives have a wide range of biological activities and have immense potential to be explored for newer therapeutic possibilities. For instance, compounds with halogens connected at the appropriate place in the phenyl ring have shown high activity and are considered as a perfect side chain for the indole nucleus for the development of new antioxidant agents .
properties
IUPAC Name |
3-[(3-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2/c1-15-23(19-10-3-5-12-21(19)27-15)25(17-8-7-9-18(26)14-17)24-16(2)28-22-13-6-4-11-20(22)24/h3-14,25,27-28H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQNRODIIVJSKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)Cl)C4=C(NC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
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